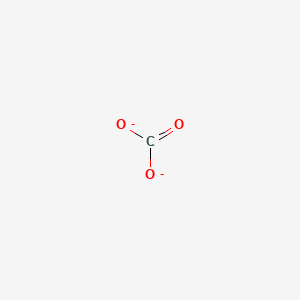

Carbonate

Vue d'ensemble

Description

Carbonate Ion is a polyatomic ion with formula of CO3(2-).

Carbonate is a carbon oxoanion. It is a conjugate base of a hydrogencarbonate.

Applications De Recherche Scientifique

Physical Chemistry Experimentation

Carbonates are utilized in scientific research type experiments in physical chemistry. A study demonstrated the use of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, providing comprehensive training across multiple chemistry disciplines (He De-hua, Shi Lei, & Ma Ying, 2006).

Biomineralisation and Biomimetic Chemistry

Calcium carbonate, a common biomineral, is extensively researched for understanding in vivo calcification processes and for synthetic applications. This research spans across studying crystal growth and mineral morphologies, contributing to biomimetic engineering (F. Meldrum, 2003).

Geological and Environmental Sciences

Stable isotopes of carbonates, like δ13C and δ18O, are crucial in paleoceanographic and terrestrial climate research. Advances in analytical techniques like IRMS have facilitated precise measurements, enhancing the understanding of climate records (S. Breitenbach & S. Bernasconi, 2011).

Biotechnology and Natural Systems

Microbial carbonate precipitation, a result of microbial activities, is a key player in natural systems, with applications in metal remediation, carbon sequestration, and construction restoration. This process mimics natural occurrences in various geological settings (Tingting Zhu & M. Dittrich, 2016).

Challenges in Low-Temperature CO2 Electrolysis

In the field of renewable chemical and fuel production, the formation of carbonate is a primary source of energy and carbon losses in low-temperature CO2 electrolysis. Addressing this issue is crucial for the viability of this technology (Joshua A. Rabinowitz & M. Kanan, 2020).

Ocean Acidification Studies

Satellite missions support scientific studies addressing ocean acidification by measuring various oceanic parameters. This data aids in understanding the inorganic carbon cycle, crucial for studying carbonate chemistry and its impact on marine ecosystems (J. Salisbury et al., 2015).

Propriétés

Numéro CAS |

3812-32-6 |

|---|---|

Nom du produit |

Carbonate |

Formule moléculaire |

CO3(2−) CO3-2 |

Poids moléculaire |

60.009 g/mol |

Nom IUPAC |

carbonate |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2 |

Clé InChI |

BVKZGUZCCUSVTD-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-] |

SMILES canonique |

C(=O)([O-])[O-] |

Autres numéros CAS |

3812-32-6 |

Origine du produit |

United States |

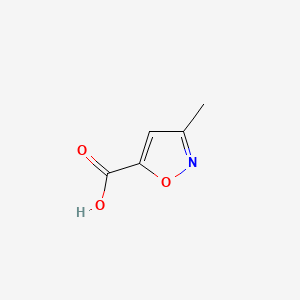

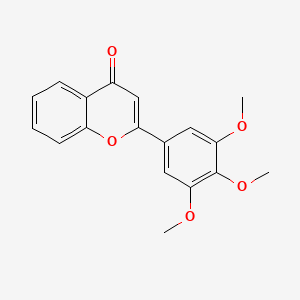

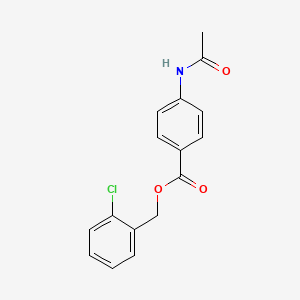

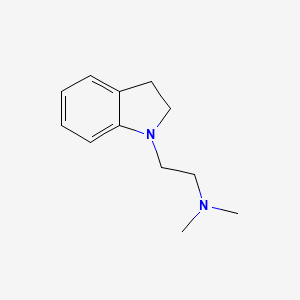

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)